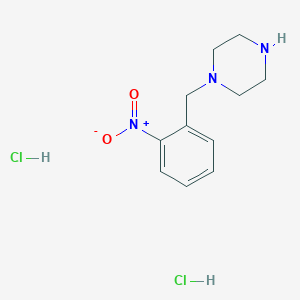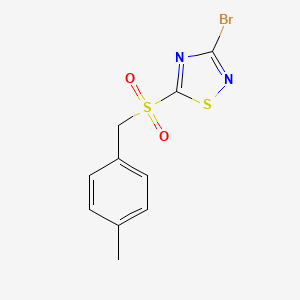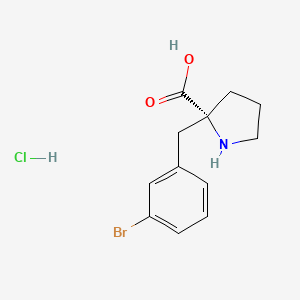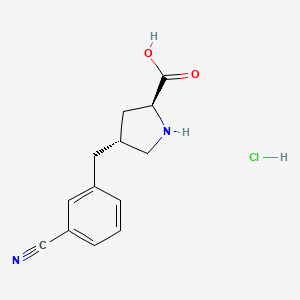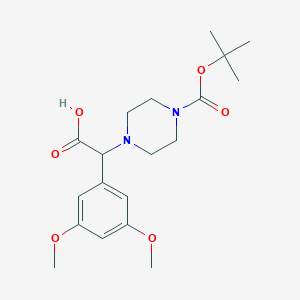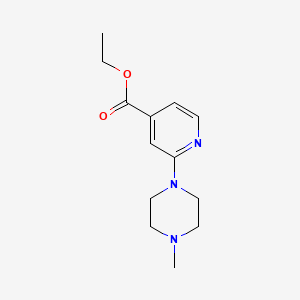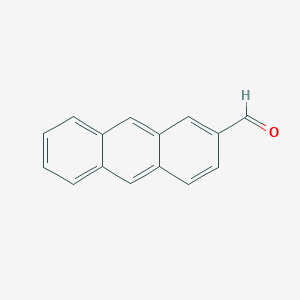
Anthracene-2-carbaldehyde
概要
説明
Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde, is a chemical compound with the molecular formula C15H10O . It has an average mass of 206.239 Da and a Monoisotopic mass of 206.073166 Da .
Synthesis Analysis
Anthracene derivatives have been synthesized using various methods. For instance, the Diels-Alder reaction of 9-anthracenecarboxaldehyde with benzenediazonium-2-carboxylate has been studied . Another method involves the use of CpCo(CO)2 as a catalyst . Additionally, the synthesis of 2,3,6,7-anthracenetetracarbonitrile was achieved by a double intermolecular Wittig reaction of the protected benzenetetracarbaldehyde with a reagent, followed by deprotection and double ring-closing reaction .Molecular Structure Analysis
The molecular structure of Anthracene-2-carbaldehyde consists of a large conjugated system of electrons, which allows the molecule to absorb light and fluoresce . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis
Anthracene-2-carbaldehyde can undergo various chemical reactions. For example, it can be converted into isothiocyanates and metal complex derivatives . It can also be used in the synthesis of new asymmetrical tridentate Schiff base ligands .Physical And Chemical Properties Analysis
Anthracene-2-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 405.7±14.0 °C at 760 mmHg, and a flash point of 269.2±6.3 °C . It has a molar refractivity of 68.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 169.3±3.0 cm3 .科学的研究の応用
-
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
- OLEDs fabricated with 9,10-diphenylanthracene derivatives are blue light emitters . The 2,2’-bianthracene derivative provides a green and fluorescent OLED .
- 2,2’-Bianthracenyl has been employed as an organic semiconductor in an OFET device .
- The methods of application involve the synthesis of anthracene derivatives, which can be challenging. Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- The outcomes of these applications are the development of several organic materials, such as OLEDs and OFETs .
-
Biological Activities
- Anthracene derivatives display useful biological activities. For instance, the anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .
- The methods of application involve the synthesis of anthracene derivatives, which can be challenging. Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- The outcomes of these applications are the development of compounds with antimicrobial and anti-inflammatory activity .
-
Solar Cells
- Anthracene derivatives are being investigated for their use in solar cells . The extended aromatic and conjugated π-system of anthracene derivatives make them relevant for the development and application of several organic materials, including solar cells .
- The methods of application involve the synthesis of anthracene derivatives, which can be challenging. Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- The outcomes of these applications are the development of solar cells .
-
Polymeric Materials
- Anthracene derivatives are being used in the development of polymeric materials . The extended aromatic and conjugated π-system of anthracene derivatives make them relevant for the development and application of several organic materials, including polymeric materials .
- The methods of application involve the synthesis of anthracene derivatives, which can be challenging. Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- The outcomes of these applications are the development of polymeric materials .
-
Gelling Agents
- Di-n-alkoxyanthracenes have gelling properties with diverse solvents, mainly alkanes and alcohols . These important properties make them relevant for the development and application of several organic materials .
- The methods of application involve the synthesis of anthracene derivatives, which can be challenging. Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- The outcomes of these applications are the development of gelling agents .
-
Semiconductors
- 2,2’-Bianthracenyl has been employed as an organic semiconductor in an OFET device . These important properties make them relevant for the development and application of several organic materials .
- The methods of application involve the synthesis of anthracene derivatives, which can be challenging. Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- The outcomes of these applications are the development of semiconductors .
Safety And Hazards
While specific safety and hazard information for Anthracene-2-carbaldehyde is not available, anthracene itself can cause damage to the skin, including burning, itching, and edema, a build-up of fluid in tissues . It can also cause headaches, nausea, loss of appetite, and inflammation or swelling of the stomach and intestines .
将来の方向性
Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
特性
IUPAC Name |
anthracene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMRXSTATUWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364839 | |
| Record name | 2-anthracenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2-carbaldehyde | |
CAS RN |
2143-81-9 | |
| Record name | 2-anthracenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

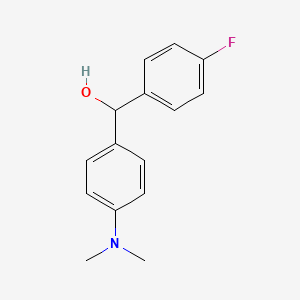
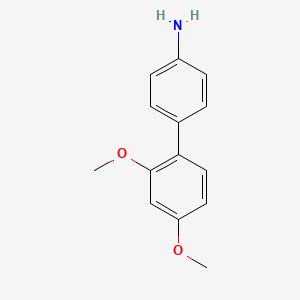
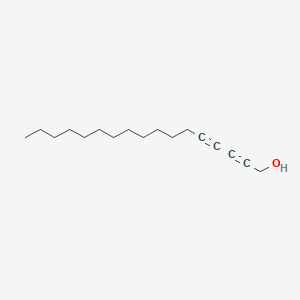
![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)
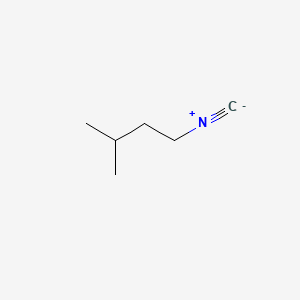
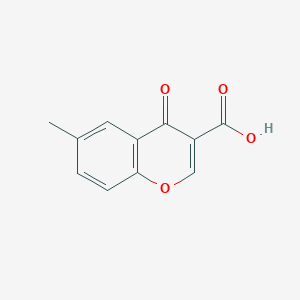
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

